Mannide monooleate
Overview
Description
Mannide monooleate is a lipophilic surfactant and non-ionic surface active emulsifier. It is widely used in various industrial and pharmaceutical applications, particularly as an emulsifying agent in vaccine formulations such as Freund’s incomplete adjuvant . The compound is an ester formed from mannitol and oleic acid, making it both hydrophilic and hydrophobic .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mannide monooleate is synthesized through the esterification of mannitol with oleic acid. The reaction typically involves heating mannitol and oleic acid in the presence of an acid catalyst to facilitate the esterification process. The reaction conditions often include temperatures ranging from 100°C to 150°C and may require several hours to complete .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through processes such as distillation or chromatography to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Mannide monooleate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, including aldehydes and ketones.
Esterification and Transesterification: The compound can participate in esterification and transesterification reactions to form different esters.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used include potassium permanganate and hydrogen peroxide.
Hydrolysis Conditions: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, are employed for hydrolysis.
Esterification Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used.
Major Products Formed
Oxidation Products: Aldehydes and ketones.
Hydrolysis Products: Mannitol and oleic acid.
Esterification Products: Various esters depending on the reactants used.
Scientific Research Applications
Mannide monooleate has a wide range of scientific research applications, including:
Vaccine Formulations: It is used as an emulsifying agent in Freund’s incomplete adjuvant to enhance the immune response to vaccines.
Pharmaceutical Research: The compound is utilized in the formulation of various drug delivery systems to improve the solubility and stability of active pharmaceutical ingredients.
Biological Studies: This compound is employed in studies investigating the metabolic fate of mineral oil adjuvants and their effects on biological systems.
Industrial Applications: It is used in the production of cosmetics, personal care products, and other industrial formulations requiring emulsification.
Mechanism of Action
Mannide monooleate exerts its effects primarily through its emulsifying properties. As an emulsifier, it stabilizes water-in-oil emulsions by reducing the surface tension between the aqueous and oily phases. This stabilization allows for the formation of stable emulsions that can enhance the delivery and efficacy of various compounds, including antigens in vaccines . The molecular targets and pathways involved include interactions with cell membranes and proteins, facilitating the uptake and prolonged release of the emulsified compounds .
Comparison with Similar Compounds
Similar Compounds
Squalene: A triterpene used in vaccine adjuvants and drug delivery systems.
Glyceryl monostearate: An emulsifier used in food and pharmaceutical formulations.
Polyoxyethylene sorbitan monooleate: Another emulsifier used in various formulations, known for its hydrophilic-lipophilic balance.
Uniqueness of Mannide Monooleate
This compound is unique due to its specific combination of mannitol and oleic acid, which provides both hydrophilic and hydrophobic properties. This dual nature makes it particularly effective in stabilizing water-in-oil emulsions, enhancing the delivery and efficacy of emulsified compounds. Its use in Freund’s incomplete adjuvant highlights its importance in vaccine formulations, distinguishing it from other emulsifiers .
Biological Activity
Mannide monooleate, a non-ionic surfactant and emulsifier, has garnered attention in various biological applications, particularly in immunology and vaccine development. This article explores its biological activity, focusing on its role as an emulsifying agent in adjuvants, its immunological properties, and relevant research findings.
This compound is derived from oleic acid and mannose, characterized by its ability to stabilize oil-in-water emulsions. It is commonly used in formulations such as Freund's adjuvant, enhancing the efficacy of vaccines by promoting a stronger immune response.
Immunological Applications
Adjuvant Role
this compound is primarily recognized for its role in enhancing the immunogenicity of antigens. It functions by:
- Emulsifying Agents : It disperses oil into small droplets that encapsulate the antigen, facilitating a slow release at the injection site, which prolongs immune exposure .
- Stimulation of Immune Response : Studies indicate that formulations containing this compound can significantly boost cellular immune responses, making it a valuable component in vaccine development .
Case Studies and Clinical Trials
- Montanide ISA 720 : This oil-in-water adjuvant system incorporates this compound and has been evaluated in over 500 patients across various clinical trials. It has shown promise in enhancing immune responses against diseases like HIV and malaria .
- Freund's Adjuvant Studies : Research involving Freund's incomplete adjuvant, which includes this compound, demonstrated enhanced antibody production in animal models. This effect was attributed to the sustained release of antigens and the activation of local immune cells at the injection site .
Toxicological Evaluations
Toxicological assessments have been conducted to evaluate the safety profile of this compound. These studies typically focus on:
- Bacterial Mutagenicity : this compound has been tested for potential mutagenic effects using bacterial assays. Results indicated no significant mutagenic activity, suggesting a favorable safety profile for its use in vaccines .
- Local Reactogenicity : In clinical settings, formulations containing this compound have shown minimal adverse reactions at the injection site, reinforcing its suitability as an adjuvant .
Comparative Analysis of Adjuvants Containing this compound
Adjuvant Type | Composition | Immunological Effect | Clinical Application |
---|---|---|---|
Freund's Incomplete | Mineral oil + this compound | Enhanced antibody response | Research vaccines |
Montanide ISA 720 | Squalene + this compound | Strong cellular immunity | HIV, Malaria vaccines |
New Oil Adjuvants | Mineral oil + Sorbitan Monooleate | Improved peptide vaccination efficacy | Cancer immunotherapy |
Properties
CAS No. |
25339-93-9 |
---|---|
Molecular Formula |
C24H42O5 |
Molecular Weight |
410.6 g/mol |
IUPAC Name |
(3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl) (Z)-octadec-9-enoate |
InChI |
InChI=1S/C24H42O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)29-21-19-28-23-20(25)18-27-24(21)23/h9-10,20-21,23-25H,2-8,11-19H2,1H3/b10-9- |
InChI Key |
JDRAOGVAQOVDEB-KTKRTIGZSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC1C(C(C(C(O1)CO)O)O)O |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC1COC2C1OCC2O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC1COC2C1OCC2O |
density |
1.05 at 73 °F (NTP, 1992) |
flash_point |
greater than 212 °F (NTP, 1992) |
physical_description |
Mannide monooleate is a clear yellow to brown liquid. (NTP, 1992) |
Related CAS |
25339-93-9 (Parent) 9049-98-3 (Arlacel A) |
solubility |
50 to 100 mg/mL at 68° F (NTP, 1992) |
Synonyms |
Arlacel A mannide mono-oleate mannide monooleate MONTANIDE ISA 720 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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